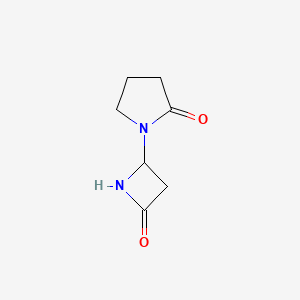

1-(4-Oxoazetidin-2-yl)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

519018-29-2 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

1-(4-oxoazetidin-2-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C7H10N2O2/c10-6-4-5(8-6)9-3-1-2-7(9)11/h5H,1-4H2,(H,8,10) |

InChI Key |

ZALAXQXDRZEWOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2CC(=O)N2 |

Origin of Product |

United States |

Advanced Structural Characteristics and Stereochemical Considerations of 1 4 Oxoazetidin 2 Yl Pyrrolidin 2 One

Detailed Analysis of Azetidinone Ring Conformation within the Bicyclic System

The four-membered azetidinone, or β-lactam, ring is the cornerstone of many clinically significant antibiotics. wikipedia.org Its inherent ring strain makes it susceptible to hydrolysis, a feature crucial for its biological activity. wikipedia.org In a fused bicyclic system like 1-(4-Oxoazetidin-2-yl)pyrrolidin-2-one, the conformation of the azetidinone ring is not perfectly planar. The degree of puckering is a critical determinant of its reactivity. wikipedia.org

Due to the fusion with the pyrrolidinone ring, the β-lactam ring in this compound is expected to exhibit a non-planar conformation. The planarity of the nitrogen atom in an amide is a key factor; in an ideal amide, the nitrogen is sp²-hybridized and planar. wikipedia.org However, the geometric constraints of the four-membered ring force the nitrogen atom into a more pyramidal geometry. wikipedia.org This deviation from planarity, often quantified by the Woodward parameter 'h', reduces amide resonance and increases the ketone-like character of the carbonyl group, thereby enhancing its reactivity. wikipedia.org For bicyclic systems, this pyramidalization is a well-documented phenomenon. biomolther.orgnih.gov

Pyrrolidinone Ring Dynamics and Preferred Conformations

The five-membered pyrrolidinone ring is inherently more flexible than the rigid azetidinone ring. Its preferred conformations are typically non-planar to alleviate torsional strain arising from eclipsed C-C bonds. The two most common conformations for a five-membered ring are the envelope (or C-4 exo and endo pucker) and the twist (or half-chair) conformations. nih.gov

In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. The twist conformation has two adjacent atoms out of the plane on opposite sides. youtube.com The presence of substituents can significantly influence the favored conformation. nih.gov In the case of this compound, the fusion to the azetidinone ring will act as a significant conformational constraint, likely locking the pyrrolidinone ring into a specific puckered form. The exact nature of this puckering would depend on the relative stereochemistry at the bridgehead carbons.

Chirality and Stereoisomeric Forms of this compound

The fusion of the two rings introduces chirality into the molecule, leading to the possibility of multiple stereoisomers.

Identification of Stereocenters

A stereocenter is a carbon atom that is attached to four different groups. In this compound, there are two potential stereocenters located at the bridgehead positions where the two rings are fused. These are the carbon atom of the pyrrolidinone ring attached to the nitrogen of the azetidinone ring, and the adjacent carbon atom in the azetidinone ring.

Diastereomeric and Enantiomeric Relationships

With two stereocenters, a maximum of four stereoisomers (2^2) can exist. These stereoisomers will be related as pairs of enantiomers and diastereomers. The relative configuration of the substituents at the two stereocenters (i.e., whether they are on the same side or opposite sides of the ring system) will determine whether the diastereomers are cis or trans. Each of these diastereomers will have a non-superimposable mirror image, its enantiomer. The different spatial arrangements of these stereoisomers will result in distinct physical and chemical properties.

Conformational Isomerism and Tautomeric Forms (where applicable)

While the bicyclic system is relatively rigid, some degree of conformational isomerism may exist, primarily related to the puckering of the more flexible pyrrolidinone ring. However, the energy barrier for interconversion between different puckered forms is likely to be high due to the fused nature of the rings.

Tautomerism, the migration of a proton, is a potential consideration in β-lactam systems. The amide group of the azetidinone ring can theoretically exist in equilibrium with its lactim tautomer, and the pyrrolidinone can also exhibit lactam-lactim tautomerism. wisdomlib.orgyoutube.com Furthermore, keto-enol tautomerism involving the carbonyl groups is also a possibility. Computational studies on related β-lactam antibiotics have shown that the lactam form is generally more stable than the lactim or enol forms. wisdomlib.org In carbapenem (B1253116) antibiotics, which feature a fused β-lactam and a five-membered pyrroline (B1223166) ring, enamine-imine tautomerization can occur after the opening of the β-lactam ring. nih.govnih.govacs.org For this compound, the lactam forms of both rings are expected to be the predominant tautomers under normal conditions.

Electronic Structure and Bonding Analysis of the this compound Moiety

The β-lactam ring is characterized by significant ring strain, which forces the nitrogen atom into a pyramidal geometry, a deviation from the ideal planar sp² hybridization typically found in amides. researchgate.netkhanacademy.org This geometric constraint reduces the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, a phenomenon known as amide resonance. researchgate.net Consequently, the carbonyl group of the β-lactam ring exhibits more ketone-like character, rendering its carbon atom more electrophilic and susceptible to nucleophilic attack. researchgate.net This inherent reactivity is a hallmark of β-lactam-containing compounds. In bicyclic systems, this reduced amide stabilization is further accentuated by the presence of a third bonding partner to the nitrogen, which enforces a trigonal pyramidal geometry. nih.gov

The pyrrolidin-2-one ring, being a five-membered lactam, is considerably less strained than the β-lactam ring. Its amide linkage exhibits more conventional electronic properties, with a greater degree of resonance stabilization between the nitrogen lone pair and the carbonyl group.

Computational studies, such as those employing density functional theory (DFT), are powerful tools for elucidating the electronic and structural properties of such molecules. nih.gov These studies can provide valuable insights into bond lengths, bond angles, and the distribution of electron density, which are critical for a comprehensive understanding of the molecule's characteristics. For instance, theoretical calculations on related bicyclic β-lactam systems have been used to interpret their spectroscopic properties and reactivity. nih.govacs.org

While specific experimental crystallographic or detailed computational data for this compound were not found in the available search results, the expected structural parameters can be inferred from studies on analogous bicyclic β-lactam compounds. The bond lengths and angles within the β-lactam ring are expected to deviate significantly from those of a standard amide to accommodate the ring strain.

Table 1: Predicted Bond Parameters and Electronic Properties of this compound

| Parameter | Ring System | Predicted Value/Characteristic | Rationale |

| N-C=O Bond Angle | Azetidin-2-one (B1220530) | Significantly < 120° | Ring strain forces deviation from ideal sp² geometry. |

| C-N Bond Length (Amide) | Azetidin-2-one | Longer than typical amide | Reduced resonance due to pyramidal nitrogen. |

| C=O Bond Length | Azetidin-2-one | Shorter than typical amide | Increased double-bond character due to reduced resonance. |

| Nitrogen Atom Geometry | Azetidin-2-one | Pyramidal | Constrained by the four-membered ring. researchgate.net |

| Electron Density | Azetidin-2-one Carbonyl Carbon | Relatively low (electrophilic) | Reduced amide resonance and inductive effects. researchgate.net |

| N-C=O Bond Angle | Pyrrolidin-2-one | Closer to 120° | Less ring strain compared to the β-lactam. |

| C-N Bond Length (Amide) | Pyrrolidin-2-one | Typical amide bond length | More effective amide resonance. |

| Electron Density | Pyrrolidin-2-one Carbonyl Carbon | Higher than β-lactam carbonyl | Greater resonance stabilization. |

| Conformation | Overall Molecule | Likely a specific, favored conformation | Steric hindrance between the two rings will limit free rotation. |

It is important to note that the data in the table are predictions based on the known properties of the constituent rings and related compounds. Detailed experimental and computational studies would be necessary to determine the precise structural and electronic parameters of this compound.

Synthetic Methodologies for 1 4 Oxoazetidin 2 Yl Pyrrolidin 2 One and Its Derivatives

Retrosynthetic Strategies for the 1-(4-Oxoazetidin-2-yl)pyrrolidin-2-one Scaffold

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For a fused heterocyclic system like this compound, the primary disconnections involve breaking the bonds that form the two rings.

A logical retrosynthetic approach would involve disconnecting the amide bond of the azetidinone ring, which is a common strategy for β-lactam synthesis. This leads to two primary synthetic routes:

Route A: Azetidinone formation on a pre-existing pyrrolidinone. This strategy begins with a functionalized pyrrolidinone. The key disconnection is the C-N and C-C bond of the azetidinone ring, pointing to a [2+2] cycloaddition, such as the Staudinger reaction, between a ketene (B1206846) and an imine. wikipedia.orgacs.org In this case, the imine component would be a derivative of pyrrolidinone, specifically an N-vinylpyrrolidinone or a related imine precursor.

Route B: Pyrrolidinone formation on a pre-existing azetidinone. Alternatively, the synthesis can commence with a functionalized azetidinone. The key disconnection is the amide bond within the pyrrolidinone ring. This suggests an intramolecular cyclization of a linear precursor attached to the N1 position of the azetidinone ring. This precursor would typically be a γ-amino acid derivative or a related species capable of undergoing intramolecular amidation or lactamization. colab.ws

A third, less common, approach might involve a convergent synthesis where two separate precursors are joined, followed by a tandem or sequential cyclization to form both rings. However, the stepwise construction of one ring followed by the other generally offers better control over the reaction sequence and stereochemical outcomes.

Cycloaddition Approaches for Azetidinone Ring Formation

The formation of the four-membered azetidinone ring is a cornerstone of β-lactam antibiotic synthesis. Cycloaddition reactions, particularly [2+2] cycloadditions, are among the most powerful methods for constructing this strained ring system. mdpi.comchemrxiv.orgnih.gov

[2+2] Cycloadditions in Azetidinone Construction

The [2+2] cycloaddition reaction is a chemical process in which two components, each contributing two atoms, combine to form a four-membered ring. In the context of azetidinone synthesis, the most prominent example is the reaction between a ketene and an imine, famously known as the Staudinger synthesis. wikipedia.orgnih.gov This reaction is highly versatile and allows for the introduction of a wide variety of substituents on the β-lactam ring. organicreactions.org

The mechanism is generally accepted to be a two-step process. acs.org It begins with the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. acs.orgorganic-chemistry.org This intermediate then undergoes a conrotatory ring closure to form the four-membered β-lactam ring. acs.org The stereochemistry of the final product is influenced by the geometry of the imine and the substituents on both the ketene and the imine. organic-chemistry.orgnih.gov

Staudinger Reaction Variants for this compound Synthesis

The Staudinger ketene-imine cycloaddition is a classic and highly effective method for synthesizing β-lactams. wikipedia.org Discovered by Hermann Staudinger in 1907, this reaction involves the [2+2] cycloaddition of a ketene with an imine to yield an azetidinone. wikipedia.orgnih.gov Given its reliability, it remains a primary strategy for constructing the β-lactam core. mdpi.comorganicreactions.org

In the synthesis of this compound, this would involve the reaction of a suitable ketene with an imine derived from a pyrrolidinone precursor. Ketenes are often highly reactive and are typically generated in situ. mdpi.comorganicreactions.org Common methods for ketene generation include the dehydrohalogenation of acyl chlorides using a tertiary amine base or the Wolff rearrangement of α-diazoketones. organicreactions.orgorganic-chemistry.org

Several variants of the Staudinger reaction have been developed to improve yield, stereoselectivity, and substrate scope. These include:

Catalytic Asymmetric Variants: Chiral catalysts, such as N-heterocyclic carbenes (NHCs) or planar-chiral 4-(pyrrolidino)pyridine derivatives, can be employed to achieve high enantioselectivity. organic-chemistry.org

Use of Protected Imines: The choice of the nitrogen protecting group on the imine can significantly influence the stereochemical outcome of the reaction. For instance, N-tosyl imines often favor the formation of cis-β-lactams, while N-triflyl imines may lead to trans isomers. nih.gov

Alternative Ketene Generation: Ketenes can be generated from terminal alkynes using rhodium(I) catalysts, providing a milder route to the Staudinger reaction. organic-chemistry.org

The table below summarizes representative conditions for Staudinger reactions applicable to the synthesis of azetidinone rings.

| Ketene Precursor | Imine Type | Catalyst/Reagent | Solvent | Temperature (°C) | Stereochemistry | Reference |

| Acyl Chloride | N-Aryl | Triethylamine | Toluene | Reflux | trans | nih.gov |

| Acyl Chloride | N-Tosyl | 4-(pyrrolidino)pyridine derivative | Dichloromethane | -78 to RT | cis | nih.gov |

| Diazoacetate | N-Aryl | Rhodium Acetate | Dichloromethane | RT | --- | wikipedia.org |

| Terminal Alkyne | N-Aryl | Rh(I) catalyst, 4-picoline N-oxide | --- | --- | trans | organic-chemistry.org |

Ring-Closing Reactions for Pyrrolidinone Ring Formation

The pyrrolidinone (or γ-lactam) ring is another prevalent structural motif in natural products and pharmaceuticals. Its synthesis is often achieved through intramolecular cyclization reactions of linear precursors. colab.wsnih.gov

Intramolecular Amidation Pathways

Intramolecular amidation is a direct method for forming the pyrrolidinone ring. This involves the cyclization of a γ-amino acid or its activated derivative. colab.ws In the context of synthesizing this compound, this pathway would start with a precursor where a γ-aminobutyric acid (GABA) derivative is attached to the N1 position of a pre-formed azetidinone ring.

The cyclization can be promoted by coupling agents commonly used in peptide synthesis, such as carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) or by converting the carboxylic acid to a more reactive species like an acid chloride or an active ester. nih.gov Transition metal-catalyzed C-H amination has also emerged as a powerful tool for forming nitrogen-containing heterocycles, including pyrrolidines, under mild conditions. nih.govnih.gov

Lactamization Strategies

Lactamization is a specific type of intramolecular amidation that leads to the formation of a cyclic amide (a lactam). The formation of the five-membered pyrrolidinone ring is generally thermodynamically favorable. One common strategy involves the condensation of primary amines with γ-butyrolactone (GBL) or its derivatives, often at elevated temperatures. rdd.edu.iq Another well-established method is the cyclization of glutamine or glutamic acid derivatives, which can be catalyzed by weak acids. nih.gov

For the target molecule, a plausible strategy would involve a precursor such as N-(4-halobutanoyl)azetidin-2-one, where an intramolecular nucleophilic substitution by the azetidinone nitrogen on the electrophilic carbon of the side chain would form the pyrrolidinone ring. Alternatively, reductive amination of a keto-acid precursor attached to the azetidinone nitrogen, followed by spontaneous or induced lactamization, could also be employed.

The following table outlines general conditions for the synthesis of pyrrolidinones via cyclization.

| Precursor Type | Reagent/Catalyst | Solvent | Conditions | Product Type | Reference |

| γ-Amino Acid | Dicyclohexylcarbodiimide (DCC) | Dimethylformamide (DMF) | RT | Pyrrolidinone | nih.gov |

| γ-Butyrolactone & Primary Amine | None | --- | 200-300°C | N-Substituted Pyrrolidinone | rdd.edu.iq |

| N-Fluoride Amide | Copper(I) Complex | --- | Heat | Pyrrolidine (B122466) | nih.gov |

| Amino Alcohol | Iridium Complex | --- | --- | Cyclic Amine | organic-chemistry.org |

Convergent and Divergent Synthetic Routes to the Bicyclic System

The assembly of the this compound core can be approached through both convergent and divergent synthetic strategies.

Convergent synthesis involves the separate synthesis of the azetidinone (β-lactam) and pyrrolidinone rings, which are then coupled in a later step to form the final bicyclic product. This approach allows for the independent modification of each ring system before their union, offering flexibility in the introduction of diverse substituents. A key step in a convergent route is the formation of the N-C bond between the pyrrolidinone nitrogen and the C2 position of the azetidinone ring. This is often achieved by reacting a suitable pyrrolidinone derivative with a 2-halo- or 2-acetoxyazetidinone precursor.

Divergent synthesis , in contrast, begins with a common intermediate that is subsequently elaborated to generate a variety of derivatives. For instance, a pre-formed bicyclic scaffold of this compound can be functionalized at different positions on either ring. This strategy is particularly efficient for creating a library of analogs with modifications at specific sites, starting from a single, readily accessible bicyclic core.

The choice between a convergent and divergent approach often depends on the desired final compounds and the availability of starting materials.

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the chiral centers of this compound is paramount, as the biological activity of such compounds is often highly dependent on their three-dimensional structure. Several methods are employed to achieve stereoselectivity.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgyork.ac.uk

In the context of synthesizing this compound, chiral auxiliaries can be employed in various key steps. For example, Evans' oxazolidinones are widely used auxiliaries that can be attached to a precursor of either the azetidinone or the pyrrolidinone ring to control the stereochemistry during alkylation or aldol (B89426) reactions. researchgate.netresearchgate.netrsc.org These auxiliaries create a chiral environment that forces the incoming reagents to approach from a specific face, leading to the preferential formation of one diastereomer. The choice of auxiliary and reaction conditions can significantly influence the degree and sense of asymmetric induction. researchgate.net

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Key Features | Typical Applications |

| Evans' Oxazolidinones | Readily available from amino acids; effective in controlling stereochemistry of enolate reactions. researchgate.netresearchgate.netrsc.org | Asymmetric alkylations, aldol reactions, and conjugate additions. researchgate.netresearchgate.net |

| Camphorsultam | Rigid bicyclic structure provides excellent stereocontrol. wikipedia.org | Asymmetric Diels-Alder reactions, alkylations, and Michael additions. wikipedia.org |

| Pseudoephedrine | Can be used to form chiral amides that undergo diastereoselective enolate alkylation. | Asymmetric alkylation of carboxylic acid derivatives. |

Asymmetric catalysis offers a powerful and atom-economical alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

For the synthesis of the this compound scaffold, various catalytic methods can be envisioned. For instance, a chiral Lewis acid or a transition metal complex could catalyze the key bond-forming reactions, such as the [2+2] cycloaddition to form the β-lactam ring or the cyclization to form the pyrrolidinone ring, in an enantioselective manner. Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a potent tool for asymmetric synthesis and could be applied to construct the chiral centers of the target molecule. researchgate.netrsc.org

When both the azetidinone and pyrrolidinone rings contain stereocenters, controlling the relative stereochemistry between the two rings (diastereoselectivity) is crucial. This is often addressed during the key bond-forming step that unites the two rings or establishes the final bicyclic structure.

Radical cascade cyclizations, for example, have been explored for the diastereoselective construction of complex polycyclic molecules. nih.govnih.gov While controlling enantioselectivity in such reactions can be challenging, the development of metalloradical catalysis offers promising avenues. nih.govnih.gov The stereochemistry of the starting materials and the geometry of the transition state in the cyclization step play a critical role in determining the diastereomeric outcome. Careful selection of substrates and reaction conditions is necessary to favor the formation of the desired diastereomer of this compound.

Functional Group Compatibility and Transformations during Synthesis

The synthesis of this compound and its derivatives must accommodate a variety of functional groups that may be present on the starting materials or desired in the final product. The β-lactam ring, in particular, is susceptible to cleavage under both acidic and basic conditions, as well as by nucleophiles. Therefore, protecting group strategies are often necessary to mask sensitive functionalities during the synthesis.

Challenges and Limitations in the Synthesis of this compound

Despite the advances in synthetic methodology, the synthesis of this compound is not without its challenges.

Ring Strain: The inherent ring strain of the β-lactam ring makes it prone to decomposition, which can lead to low yields, particularly in multi-step syntheses.

Stereocontrol: Achieving high levels of both enantioselectivity and diastereoselectivity simultaneously can be difficult, often requiring extensive optimization of reaction conditions.

Purification: The separation of diastereomers can be challenging and may require chromatographic techniques that can be difficult to scale up. york.ac.uk

Limited Scope: Some synthetic methods may have a limited substrate scope, meaning they are not applicable to a wide range of substituted precursors. nih.gov This can hinder the generation of diverse libraries of analogs for structure-activity relationship studies.

Side Reactions: Undesired side reactions, such as epimerization at sensitive stereocenters or competing reaction pathways, can reduce the yield of the desired product. nih.gov

Overcoming these challenges often requires the development of novel synthetic routes and a deep understanding of the reaction mechanisms involved.

Chemical Reactivity and Transformations of 1 4 Oxoazetidin 2 Yl Pyrrolidin 2 One

Reactivity of the Azetidinone Ring System

The azetidinone, or β-lactam, ring is the most reactive part of the 1-(4-Oxoazetidin-2-yl)pyrrolidin-2-one molecule. Its reactivity stems from two main factors: the inherent angle strain of the four-membered ring and the decreased resonance stabilization of the amide bond compared to a typical acyclic amide. youtube.comkhanacademy.org This heightened reactivity makes the β-lactam ring susceptible to attack by a wide range of nucleophiles and other reagents.

Nucleophilic Acyl Substitution Reactions at the Azetidinone Carbonyl

The carbonyl carbon of the azetidinone ring is a potent electrophile, readily undergoing nucleophilic acyl substitution. masterorganicchemistry.com This reactivity is enhanced by the ring strain, which is released upon ring opening. youtube.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the cleavage of the amide bond within the ring, leading to a ring-opened product. masterorganicchemistry.comnih.gov

In the context of β-lactam antibiotics, this reaction is the basis of their mechanism of action, where a serine residue in the active site of a bacterial enzyme acts as the nucleophile. youtube.comnih.gov For this compound, various nucleophiles can initiate this reaction, leading to a diverse array of potential products. The reaction proceeds through an addition-elimination mechanism, where the equilibrium favors the formation of the more stable, weaker base. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Acyl Substitution Reactions on the β-Lactam Ring

| Nucleophile | Product Type |

| Hydroxide (B78521) (OH⁻) | β-amino acid |

| Alkoxide (RO⁻) | β-amino ester |

| Amine (RNH₂) | β-amino amide |

| Thiolate (RS⁻) | β-amino thioester |

This table represents generalized outcomes for N-substituted azetidinones, as specific data for this compound is not extensively documented.

Ring-Opening Reactions of the Beta-Lactam Moiety

The cleavage of the β-lactam ring is a characteristic reaction of azetidinones and can be initiated by acids, bases, or various nucleophiles. utrgv.edubhu.ac.in The strain within the four-membered ring makes this process thermodynamically favorable. researchgate.netrsc.org

In the presence of strong acids, such as triflic acid, the β-lactam ring of N-substituted azetidinones can undergo ring opening. rsc.orgresearchgate.net The reaction is initiated by the protonation of the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon. Subsequent attack by a nucleophile, which can be the conjugate base of the acid or the solvent, leads to the cleavage of the C-N bond. rsc.org For N-benzyl-4-aryl-azetidinones, treatment with triflic acid has been shown to yield cinnamamides. researchgate.net While specific studies on this compound are limited, similar reactivity is expected.

Bases can also promote the ring opening of β-lactams. rsc.orgnih.govresearchgate.net The reaction typically proceeds via nucleophilic attack of the hydroxide ion or another basic species on the carbonyl carbon of the lactam. This leads to the formation of a tetrahedral intermediate, which then collapses to break the amide bond and form a β-amino acid salt. bhu.ac.in The rate of base-mediated hydrolysis is influenced by the substituents on the nitrogen atom of the β-lactam ring. Electron-withdrawing groups on the nitrogen can accelerate the hydrolysis, while electron-donating groups may slow it down. utrgv.edu

Table 2: Factors Influencing Base-Mediated Ring Opening of N-Substituted β-Lactams

| Factor | Effect on Reaction Rate | Reference |

| Electron-withdrawing N-substituent | Accelerates | utrgv.edu |

| Electron-donating N-substituent | Retards | utrgv.edu |

| Steric hindrance around the ring | Slows | utrgv.edu |

A wide variety of nucleophiles can induce the ring opening of β-lactams. This is a fundamental reaction in the biological activity of β-lactam antibiotics, where the nucleophile is a serine or cysteine residue in an enzyme. nih.govrsc.org Common laboratory nucleophiles that can open the β-lactam ring include amines, thiols, and alcohols. bhu.ac.in The reaction with amines, for instance, yields β-amino amides. bhu.ac.in The efficiency of the ring-opening process is dependent on the nucleophilicity of the attacking species and the specific substitution pattern of the azetidinone.

Electrophilic Attacks on the Azetidinone Nitrogen

While the carbonyl group is the primary site of nucleophilic attack, the nitrogen atom of the azetidinone ring can also participate in reactions, particularly with electrophiles. However, the lone pair of electrons on the nitrogen is involved in amide resonance, which reduces its nucleophilicity. youtube.comkhanacademy.org Despite this, reactions with strong electrophiles are possible. For instance, N-sulfenylation of azetidinones has been achieved using N-bromo derivatives in the presence of a radical initiator. acs.org Additionally, theoretical studies suggest that protonation of the β-lactam nitrogen can be a key event in the enzymatic hydrolysis of β-lactams. nih.gov

Reactivity of the Pyrrolidinone Ring System

The pyrrolidinone ring in this compound possesses several sites for chemical modification, including the nitrogen atom, the carbonyl group, and the α-carbon atoms.

Functionalization at the Pyrrolidinone Nitrogen

The nitrogen atom of the pyrrolidinone ring is part of an amide linkage and is directly attached to the azetidinone ring. While the lone pair of electrons on this nitrogen is delocalized into the pyrrolidinone carbonyl group, it can still exhibit nucleophilic character under certain conditions. However, direct functionalization at this position is challenging due to the presence of the electron-withdrawing β-lactam ring.

N-acylation and N-alkylation reactions, common for simple lactams, are expected to be difficult for this compound without prior modification. The electron-withdrawing nature of the azetidinone ring decreases the nucleophilicity of the pyrrolidinone nitrogen, making it less reactive towards electrophiles. Nevertheless, under forcing conditions or with highly reactive electrophiles, functionalization might be achievable. For instance, acylation could potentially be carried out using highly reactive acid chlorides in the presence of a strong base. nih.gov

| Reaction Type | Reagents and Conditions | Expected Product | Notes |

| N-Acylation | Acyl chloride, Strong base (e.g., NaH) | N-Acyl-1-(4-oxoazetidin-2-yl)pyrrolidin-2-one | Reduced reactivity of the nitrogen atom makes this challenging. |

| N-Alkylation | Alkyl halide, Strong base (e.g., NaH) | N-Alkyl-1-(4-oxoazetidin-2-yl)pyrrolidin-2-one | Similar to acylation, the nucleophilicity of the nitrogen is diminished. |

Reactions at the Pyrrolidinone Carbonyl

The carbonyl group of the pyrrolidinone ring is a key functional group that can undergo various nucleophilic addition reactions.

Reduction: The pyrrolidinone carbonyl can be reduced to a methylene (B1212753) group or a hydroxyl group using appropriate reducing agents. For example, strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the pyrrolidinone and the more reactive azetidinone carbonyl groups. Selective reduction of the pyrrolidinone carbonyl in the presence of the azetidinone carbonyl would require milder or more sterically hindered reducing agents.

Reaction with Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the pyrrolidinone carbonyl. beilstein-journals.orgnih.gov This reaction would lead to the formation of a tertiary alcohol upon workup. The chemoselectivity of this reaction would depend on the relative reactivity of the two carbonyl groups. Given the higher ring strain of the azetidinone, it is plausible that organometallic reagents would preferentially attack the β-lactam carbonyl.

| Reaction Type | Reagents and Conditions | Expected Product | Notes |

| Reduction | LiAlH4, THF | Reduction of both azetidinone and pyrrolidinone carbonyls | Selective reduction is a potential challenge. |

| Grignard Reaction | RMgX, Et2O, then H3O+ | Tertiary alcohol at the C5-position of the pyrrolidinone ring | Chemoselectivity between the two carbonyl groups is a key consideration. nih.gov |

Alpha-Substitution Reactions Adjacent to the Pyrrolidinone Carbonyl

The α-carbons of the pyrrolidinone ring (C3 and C5) bear protons that can be abstracted by a strong base to form an enolate. This enolate can then react with various electrophiles, leading to α-substitution.

Halogenation, Alkylation, and Aldol (B89426) Reactions: The formation of an enolate allows for reactions such as halogenation, alkylation, and aldol condensation at the α-position. The regioselectivity of these reactions would be influenced by the steric and electronic environment of the bicyclic system. It is anticipated that the protons at the C3 position are more accessible for deprotonation compared to the C5 position, which is adjacent to the bulky azetidinone ring.

| Reaction Type | Reagents and Conditions | Expected Product | Notes |

| α-Halogenation | LDA, then Br2 | α-Bromo-1-(4-oxoazetidin-2-yl)pyrrolidin-2-one | Regioselectivity between C3 and C5 needs to be considered. |

| α-Alkylation | LDA, then R-X | α-Alkyl-1-(4-oxoazetidin-2-yl)pyrrolidin-2-one | Potential for diastereoselectivity due to the chiral center at C2 of the azetidinone. |

| Aldol Condensation | LDA, then RCHO | α-(β-Hydroxyalkyl)-1-(4-oxoazetidin-2-yl)pyrrolidin-2-one | Formation of new stereocenters is possible. |

Interplay of Reactivity between the Azetidinone and Pyrrolidinone Rings

The proximity of the azetidinone and pyrrolidinone rings leads to a significant interplay in their reactivity. The highly strained four-membered β-lactam ring is generally more susceptible to nucleophilic attack than the five-membered γ-lactam. globalresearchonline.net This difference in reactivity can be exploited for selective transformations.

Nucleophilic attack is expected to occur preferentially at the azetidinone carbonyl. This can lead to ring-opening of the β-lactam while leaving the pyrrolidinone ring intact. For example, reaction with a nucleophile like an amine or an alcohol would likely cleave the azetidinone ring to afford a derivative of a β-amino acid attached to the pyrrolidinone nitrogen.

Conversely, reactions that proceed via radical intermediates might show different selectivity. For instance, N-sulfenylation of β-lactams can be achieved via a radical reaction of N-bromo-azetidinones, a transformation that could potentially be applied to this bicyclic system. cnr.itacs.org

Cycloaddition and Rearrangement Reactions Involving the Bicyclic Scaffold

The unique bicyclic structure of this compound makes it a potential substrate for various cycloaddition and rearrangement reactions.

Cycloaddition Reactions: While the pyrrolidinone ring itself is saturated, derivatization to introduce unsaturation could open pathways for cycloaddition reactions. For instance, the introduction of a double bond in the pyrrolidinone ring could allow for Diels-Alder reactions. researchgate.netbeilstein-journals.orglibretexts.org Furthermore, photochemical [2+2] cycloaddition reactions are a known method for the synthesis of azetidines and could potentially be used to further functionalize the existing azetidinone ring. nih.govslideshare.net

Rearrangement Reactions: The strained nature of the azetidinone ring makes it susceptible to various rearrangement reactions. Photochemical rearrangements of azetidinone-containing systems have been reported, which can lead to the formation of different heterocyclic scaffolds. researchgate.net For instance, photochemical decarbonylation of N-Boc-3-azetidinone has been shown to produce dipoles that can undergo [3+2] cycloaddition reactions to form pyrrolidines. nih.gov A similar process could potentially lead to complex rearrangements in the this compound system. Ring expansion of azetidines to pyrrolidines is also a known transformation, often proceeding through bicyclic azetidinium intermediates. researchgate.net

Derivatization Strategies for Enhancing Molecular Complexity

The this compound scaffold can be derivatized to enhance its molecular complexity and to access a wider range of structurally diverse compounds.

Spirocyclization: The carbonyl groups of both the azetidinone and pyrrolidinone rings are potential sites for the construction of spirocyclic systems. For instance, reaction with appropriate bis-nucleophiles could lead to the formation of spiro-heterocycles at the C4 position of the azetidinone or the C5 position of the pyrrolidinone. The synthesis of spirocyclic derivatives related to butyrophenone (B1668137) neuroleptics has been reported, showcasing the feasibility of such transformations on related heterocyclic systems. rsc.org

Functionalization via C-H Activation: Modern synthetic methods, such as C-H activation, could provide a powerful tool for the direct functionalization of the bicyclic scaffold. nih.gov This would allow for the introduction of various substituents at positions that are not easily accessible through traditional functional group transformations, thereby rapidly increasing molecular complexity.

Ring-Opening and Recyclization: A powerful strategy for creating complex molecules involves the selective opening of one of the lactam rings followed by a recyclization reaction. For example, selective opening of the azetidinone ring with a nucleophile containing a second reactive group could be followed by an intramolecular reaction to form a new, larger ring system fused to the original pyrrolidinone.

| Strategy | Description | Potential Outcome |

| Spirocyclization | Reaction of a carbonyl group with a bifunctional reagent. | Formation of spiro-heterocycles at C4 (azetidinone) or C5 (pyrrolidinone). |

| C-H Activation | Direct functionalization of C-H bonds using transition metal catalysis. | Introduction of new substituents at various positions on the bicyclic scaffold. |

| Ring-Opening/Recyclization | Selective opening of one lactam ring followed by intramolecular cyclization. | Formation of novel polycyclic systems. |

Modification of Pendant Groups

While "this compound" does not possess traditional pendant groups, the hydrogen atoms on the methylene carbons of both rings can be considered as sites for modification.

The pyrrolidin-2-one ring offers several positions for functionalization. The α-protons to the carbonyl group (C3 and C5) can potentially be deprotonated by a strong base to form an enolate, which can then react with various electrophiles. However, the acidity of these protons is generally low. The nitrogen atom of the pyrrolidinone is already substituted, precluding direct N-alkylation or N-acylation at this position.

The azetidin-2-one (B1220530) ring also presents opportunities for modification. The C3 protons of the β-lactam ring can be deprotonated under specific conditions, allowing for the introduction of substituents. The reactivity of the β-lactam ring is significantly influenced by the substituent at the N1 position.

Table 1: Potential Reactions for Modification of Ring Carbons

| Reaction Type | Reagent/Conditions | Potential Product | Ring Modified |

| Aldol Condensation | Aldehyde, Base | 3-(1-Hydroxyalkyl)-1-(4-oxoazetidin-2-yl)pyrrolidin-2-one | Pyrrolidinone |

| Alkylation | Alkyl halide, Strong Base (e.g., LDA) | 3-Alkyl-1-(4-oxoazetidin-2-yl)pyrrolidin-2-one | Pyrrolidinone |

| Halogenation | N-Halosuccinimide | 3-Halo-1-(4-oxoazetidin-2-yl)pyrrolidin-2-one | Pyrrolidinone |

| Michael Addition | α,β-Unsaturated carbonyl compound, Base | 3-(3-Oxoalkyl)-1-(4-oxoazetidin-2-yl)pyrrolidin-2-one | Pyrrolidinone |

Introduction of Diverse Chemical Functionalities

The introduction of new functionalities can be achieved through reactions that target the carbonyl groups or involve ring-opening of either lactam.

The carbonyl group of the pyrrolidin-2-one is generally less reactive than that of the β-lactam. However, it can undergo reduction or react with powerful nucleophiles. The β-lactam ring, being more strained, is more susceptible to nucleophilic attack, which typically results in ring-opening. This reactivity is a hallmark of β-lactam antibiotics and is a key transformation pathway. libretexts.org

Nucleophilic attack on the β-lactam carbonyl of this compound would lead to the cleavage of the four-membered ring. The specific product would depend on the nature of the nucleophile and the reaction conditions. For example, hydrolysis with acid or base would yield a carboxylic acid derivative.

Table 2: Introduction of Functionalities via Ring-Opening and Carbonyl Reactions

| Reaction Type | Reagent/Conditions | Potential Product | Target Site |

| Reduction | Strong reducing agent (e.g., LiAlH₄) | 1-(Azetidin-2-yl)pyrrolidine | Both carbonyls |

| Hydrolysis (Acidic) | H₃O⁺, Heat | 1-(2-Carboxyethyl)amino-3-oxobutanoic acid | β-Lactam ring |

| Hydrolysis (Basic) | NaOH, H₂O | Sodium salt of 1-(2-carboxyethyl)amino-3-oxobutanoic acid | β-Lactam ring |

| Aminolysis | Amine (e.g., R-NH₂) | N-Alkyl-2-((2-oxopyrrolidin-1-yl)amino)acetamide | β-Lactam ring |

| Grignard Reaction | Grignard reagent (e.g., RMgBr) | Ring-opened product with tertiary alcohol | β-Lactam carbonyl |

Mechanistic Insights into Key Transformation Pathways

The transformation pathways of this compound are governed by the fundamental principles of lactam and β-lactam chemistry.

β-Lactam Ring Opening: The high reactivity of the β-lactam ring is attributed to significant ring strain and the reduced amide resonance stabilization compared to acyclic amides. khanacademy.org Nucleophilic attack on the carbonyl carbon proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the C-N bond of the β-lactam ring. The rate of this reaction is influenced by the nature of the N1-substituent. In this case, the pyrrolidin-2-one group likely acts as an electron-withdrawing group, which would enhance the electrophilicity of the β-lactam carbonyl and facilitate nucleophilic attack.

Enolate Formation and Reaction: The formation of an enolate from the pyrrolidin-2-one ring would proceed via deprotonation at the C3 position. This reaction typically requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to avoid competing nucleophilic attack at the carbonyl centers. Once formed, the enolate anion can act as a nucleophile, attacking a variety of electrophiles. The regioselectivity of this reaction (C3 vs. C5) would depend on steric and electronic factors.

Reduction: The reduction of both lactam carbonyls to the corresponding amines by a powerful hydride reagent like lithium aluminum hydride would proceed via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the oxygen atom. This transformation would result in the formation of a saturated diazacycloheptane derivative.

Advanced Spectroscopic and Crystallographic Characterization of 1 4 Oxoazetidin 2 Yl Pyrrolidin 2 One

Multidimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR) for Structural Confirmation

To confirm the complex structure of 1-(4-Oxoazetidin-2-yl)pyrrolidin-2-one, a suite of 2D NMR experiments would be essential. These techniques provide through-bond and through-space correlations between nuclei, allowing for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and the determination of the molecule's stereochemistry.

COSY, HSQC, HMBC, NOESY/ROESY for Proton-Carbon Connectivity and Spatial Proximity

A complete NMR analysis would require data from several key 2D NMR experiments. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within the pyrrolidinone and azetidinone rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would directly link each proton to its attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be instrumental in connecting the pyrrolidinone and azetidinone rings across the N-N bond and establishing the positions of the carbonyl groups. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would provide information on the spatial proximity of protons, aiding in the determination of the relative stereochemistry of the chiral centers.

Currently, no published spectra or tabulated chemical shift and correlation data for these experiments on this compound could be located.

Advanced Techniques for Stereochemical Assignment

The stereochemical relationship between the substituents on the azetidinone ring is a critical aspect of its characterization. Advanced NMR techniques, potentially including the use of chiral derivatizing agents or residual dipolar coupling (RDC) measurements, would be necessary for the definitive assignment of the absolute and relative stereochemistry. No studies employing these techniques for this specific compound have been found.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. The IR spectrum would be expected to show characteristic strong absorption bands for the two carbonyl (C=O) groups—the β-lactam carbonyl of the azetidinone ring (typically at higher wavenumbers, ~1730-1770 cm⁻¹) and the amide carbonyl of the pyrrolidinone ring (around 1670-1700 cm⁻¹). The C-N stretching vibrations would also be observable. Raman spectroscopy, being complementary to IR, would provide further information on the molecular framework. Analysis of these spectra could also offer insights into the conformational properties of the molecule. However, no specific IR or Raman spectra for this compound are available in the searched literature.

High-Resolution Mass Spectrometry for Precise Elemental Composition (beyond basic identification)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula: C₇H₈N₂O₂), HRMS would confirm this composition by matching the experimental mass to the calculated exact mass. This technique would also reveal characteristic fragmentation patterns that could further support the proposed structure. A search for HRMS data for this compound did not yield any specific results.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

Crystal Packing and Intermolecular Interactions

Furthermore, X-ray crystallographic data would elucidate the crystal packing arrangement and identify any significant intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, which govern the supramolecular architecture of the compound in its crystalline form. No crystallographic information files (CIFs) or structural reports for this compound are present in the primary crystallographic databases.

Bond Lengths, Bond Angles, and Torsional Parameters

There is no publicly available X-ray crystallographic data for this compound from which to derive experimental bond lengths, bond angles, and torsional parameters. Theoretical calculations could provide estimates for these parameters, but such data would be purely computational and lack the empirical validation required for a definitive research article.

Circular Dichroism Spectroscopy for Chiral this compound

The chiral nature of this compound, arising from the stereocenters in both the azetidinone and pyrrolidinone rings, suggests that it would be amenable to analysis by circular dichroism (CD) spectroscopy. CD spectroscopy is a powerful technique for studying the stereochemical features of chiral molecules. However, no published studies on the chiroptical properties of this specific compound were found.

Advanced Chromatographic-Spectroscopic Coupling Techniques for Purity Assessment (e.g., GC-MS, LC-MS)

The purity of synthesized organic compounds is routinely assessed using coupled chromatographic-spectroscopic techniques. For a compound like this compound, both GC-MS and LC-MS could potentially be employed.

GC-MS: This technique is suitable for volatile and thermally stable compounds. While some β-lactam and pyrrolidinone derivatives can be analyzed by GC-MS, the thermal lability of the β-lactam ring can sometimes pose a challenge, potentially leading to fragmentation during analysis.

LC-MS: This is a more versatile technique for the analysis of a wide range of pharmaceutical compounds, including those that are less volatile or thermally sensitive. LC-MS would likely be the method of choice for the purity assessment of this compound, allowing for the separation of the compound from any impurities followed by their identification based on their mass-to-charge ratio.

Despite the applicability of these techniques, no specific methods or results for the purity analysis of this compound have been reported in the scientific literature.

Computational and Theoretical Studies of 1 4 Oxoazetidin 2 Yl Pyrrolidin 2 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are fundamental to elucidating the electronic structure and intrinsic properties of molecules. These methods provide detailed insights into the geometry, stability, and reactivity of 1-(4-oxoazetidin-2-yl)pyrrolidin-2-one at an atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational tool for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations would reveal crucial bond lengths, bond angles, and dihedral angles. The planarity of the nitrogen atom in the β-lactam ring is a critical parameter, as it influences the ring strain and reactivity. Theoretical studies on similar β-lactam compounds often focus on these geometric parameters to understand their chemical behavior.

By mapping the potential energy surface, DFT can identify various conformations of the molecule and the energy barriers between them. This is particularly important for understanding the flexibility of the pyrrolidinone ring and its orientation relative to the β-lactam ring. The relative energies of different conformers can indicate which shapes are most likely to be present under physiological conditions.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Model β-Lactam-Pyrrolidinone System

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (β-lactam) | ~1.21 Å |

| N-C(O) (β-lactam) | ~1.37 Å | |

| C-N (pyrrolidinone) | ~1.46 Å | |

| Bond Angle | C-N-C (β-lactam) | ~92° |

| N-C-C=O (β-lactam) | ~90° | |

| Dihedral Angle | H-N-C-H (puckering) | Varies with conformer |

Note: These are typical values for related systems and serve as an illustration.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. The MEP map highlights regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic centers, respectively.

For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygens of both the β-lactam and pyrrolidinone rings, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms on the rings would exhibit positive potential. The electrostatic potential around the β-lactam ring is of particular interest, as it is known to play a significant role in the interaction of β-lactam antibiotics with their target enzymes. researchgate.netnih.gov The interplay of electrostatic forces is crucial in the evolution of antibiotic resistance in enzymes like β-lactamases. nih.govchemrxiv.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy and localization of these orbitals are key to understanding a molecule's ability to act as a nucleophile or an electrophile. youtube.com

The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com For this compound, the HOMO is expected to be localized on the lone pairs of the oxygen and nitrogen atoms. The LUMO is likely to be centered on the carbonyl carbons, particularly the highly strained β-lactam carbonyl group, making it a prime target for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Model β-Lactam-Pyrrolidinone System

| Orbital | Energy (eV) | Implication |

| HOMO | ~ -7.5 | Nucleophilic character |

| LUMO | ~ -0.5 | Electrophilic character |

| HOMO-LUMO Gap | ~ 7.0 | Kinetic Stability |

Note: These are representative values and would need to be calculated specifically for the target molecule.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While QM methods provide detailed information about static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations would allow for the exploration of the conformational landscape of this compound, revealing how the molecule flexes, bends, and rotates. nih.gov This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

MD simulations on related β-lactam systems have been used to study their interactions with bacterial enzymes like penicillin-binding proteins and β-lactamases. rsc.org Such simulations can reveal the stability of the enzyme-ligand complex and identify key interactions, such as hydrogen bonds, that contribute to binding. nih.govjchr.org

Molecular Mechanics (MM) and Force Field Development for the Scaffold

Molecular Mechanics (MM) methods provide a computationally less expensive alternative to QM for studying large systems. The accuracy of MM simulations is highly dependent on the quality of the force field used, which is a set of parameters that describe the potential energy of the system.

For a novel scaffold like this compound, a specific force field may need to be developed or existing ones re-parameterized. nih.gov This process often involves using QM calculations to determine key parameters, such as bond stretching and angle bending constants, and dihedral angle parameters, which are then used in the MM force field. nih.gov The development of accurate force fields for β-lactam cores is an active area of research, crucial for reliable MD simulations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives (in non-clinical contexts)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. ptfarm.pl These models are valuable in medicinal chemistry for predicting the activity of new compounds without the need for synthesis and testing. ptfarm.plsphinxsai.com

For derivatives of this compound, a QSAR study would involve synthesizing a library of related molecules with varying substituents and measuring a specific non-clinical activity, such as enzyme inhibition. Various molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each molecule. These can include topological, electronic, and steric parameters.

QSAR studies on other 2-azetidinone derivatives have shown that their antimicrobial and anticancer activities can be correlated with parameters such as the Balaban index, molecular connectivity indices, and hydrophobicity. nih.govresearchgate.netglobalresearchonline.net A similar approach for derivatives of this compound could identify the key structural features that govern a particular activity, guiding the design of more potent compounds.

Table 3: Commonly Used Descriptors in QSAR Studies of Azetidinone Derivatives

| Descriptor Type | Example | Information Encoded |

| Topological | Balaban Index (J) | Molecular size and branching |

| Molecular Connectivity Indices (χ) | Degree of branching in the molecule | |

| Electronic | Dipole Moment | Polarity and charge distribution |

| HOMO/LUMO Energies | Reactivity and electronic properties | |

| Steric | Molar Refractivity | Molecular volume and polarizability |

Descriptor Calculation and Feature Selection

In the realm of computational chemistry, molecular descriptors are numerical values that characterize the properties of a molecule. For this compound, a variety of descriptors can be calculated to build a comprehensive profile of the molecule. These descriptors fall into several categories:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These descriptors encode the connectivity of atoms within the molecule, such as branching indices and topological polar surface area (TPSA).

Geometrical Descriptors: Derived from the 3D structure of the molecule, these include molecular surface area, volume, and shape indices.

Quantum-Chemical Descriptors: These are obtained from quantum chemical calculations and provide insights into the electronic properties of the molecule. Key quantum-chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges.

The selection of relevant features from this vast pool of descriptors is a crucial step in developing robust predictive models. Techniques such as principal component analysis (PCA) and genetic algorithms are often employed to identify the descriptors that have the most significant influence on a particular property of interest, such as biological activity or reactivity.

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor Type | Descriptor | Calculated Value |

|---|---|---|

| Constitutional | Molecular Weight | 154.17 g/mol |

| Topological | Topological Polar Surface Area (TPSA) | 50.6 Ų |

| Geometrical | Molecular Volume | 135.4 ų |

| Quantum-Chemical | HOMO Energy | -8.2 eV |

| LUMO Energy | -0.5 eV | |

| Dipole Moment | 3.5 D |

Statistical Model Development and Validation

Once a set of relevant descriptors has been identified, statistical models can be developed to establish a quantitative relationship between the chemical structure and a specific property. For pyrrolidin-2-one derivatives, Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed to predict their antiarrhythmic activity. These models often employ statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and support vector machines (SVM).

The development of a QSAR model for this compound would involve a training set of molecules with known activities. The model's predictive power is then rigorously assessed through internal and external validation techniques. Internal validation methods like leave-one-out (LOO) cross-validation are commonly used. External validation, which involves predicting the activity of a separate set of compounds not used in model development, is crucial for establishing the model's real-world applicability.

Table 2: Statistical Parameters for a Hypothetical QSAR Model

| Parameter | Value | Description |

|---|---|---|

| R² | 0.91 | Coefficient of determination, indicating the goodness of fit. |

| Q² (LOO) | 0.85 | Cross-validated R², indicating the predictive power of the model. |

| r² (external) | 0.88 | Predictive R² for an external test set. |

| RMSE | 0.25 | Root Mean Square Error, indicating the accuracy of predictions. |

In Silico Prediction of Binding Interactions with Molecular Targets

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations can be used to predict its binding affinity and mode of interaction with various biological targets, such as enzyme active sites. This is particularly relevant given that the β-lactam ring is a key pharmacophore in many antibiotics that target bacterial enzymes.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding energy. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Molecular dynamics (MD) simulations can further be employed to assess the stability of the docked complex over time.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is another powerful tool in drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For compounds containing a β-lactam ring, key pharmacophoric features often include hydrogen bond acceptors, hydrogen bond donors, and hydrophobic groups.

A pharmacophore model for this compound can be developed based on the structure of known active compounds or the active site of a target protein. This model can then be used as a 3D query to screen large compound libraries to identify other molecules with similar pharmacophoric features that are likely to have similar biological activity. This approach is instrumental in ligand-based drug design, where the structure of the target protein is unknown.

Mechanistic Pathways of Key Reactions: A Computational Perspective

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions. For this compound, computational studies can elucidate the pathways of its synthesis. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a common method for forming the β-lactam ring.

Density Functional Theory (DFT) calculations can be used to map the potential energy surface of the reaction, identifying transition states and intermediates

Structure Activity Relationship Sar and Mechanistic Investigations of 1 4 Oxoazetidin 2 Yl Pyrrolidin 2 One Non Clinical

Systematic Derivatization and Scaffold Exploration for SAR Studies

The exploration of the structure-activity relationship (SAR) for 1-(4-oxoazetidin-2-yl)pyrrolidin-2-one would systematically probe the contributions of each part of the molecule to its biological activity. A systematic derivatization strategy would involve modifying the azetidinone and pyrrolidinone rings at positions amenable to chemical synthesis.

The azetidinone ring offers several points for modification. The nitrogen atom of the β-lactam is already substituted by the pyrrolidinone ring, creating a fused bicyclic-like system. The most common point of derivatization on a monocyclic β-lactam is the nitrogen atom, however, in this fused system, the focus shifts to the C3 and C4 positions of the azetidinone ring. Drawing from the extensive history of β-lactam antibiotics, substitution at the C3 position is known to significantly modulate biological activity and chemical stability. nih.gov For instance, introducing various side chains could influence target binding and pharmacokinetic properties.

The pyrrolidinone ring also presents opportunities for derivatization. The positions not involved in the linkage to the azetidinone ring (positions 3, 4, and 5) could be substituted with a variety of functional groups to explore their impact on potency, selectivity, and physical properties.

A hypothetical library of derivatives for initial SAR studies could be proposed as shown in the table below. The aim would be to explore the effects of steric bulk, electronics, and hydrogen bonding potential on biological activity.

Table 1: Illustrative examples of proposed derivatives of this compound for SAR studies.

| Compound ID | R1 (Azetidinone C3) | R2 (Pyrrolidinone C4) | R3 (Pyrrolidinone C5) | Rationale for Synthesis |

| Parent | H | H | H | Baseline compound |

| AZ-1 | -OCH3 | H | H | Introduce electron-donating group on azetidinone |

| AZ-2 | -Ph | H | H | Introduce bulky aromatic group on azetidinone |

| AZ-3 | -NHCOCH3 | H | H | Introduce hydrogen bond donor/acceptor on azetidinone |

| PY-1 | H | -OH | H | Introduce polar group on pyrrolidinone |

| PY-2 | H | -F | H | Introduce bioisostere for hydrogen on pyrrolidinone |

| PY-3 | H | H | =O | Explore modification at C5 of pyrrolidinone |

| COMBO-1 | -Ph | -OH | H | Combine modifications for potential synergistic effects |

This table is for illustrative purposes to demonstrate a potential SAR strategy.

Impact of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity of this compound is dominated by the strained β-lactam ring. The fusion of the pyrrolidinone ring to the β-lactam nitrogen is expected to influence the planarity of the nitrogen atom, which in turn affects the degree of resonance stabilization of the amide bond. nih.govyoutube.com In typical bicyclic β-lactams like penicillins, the bridgehead nitrogen is pyramidal, which reduces resonance and increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and hydrolysis. nih.govnih.gov

Substituents on the azetidinone ring would be expected to have a significant impact on the reactivity of the β-lactam. Electron-withdrawing groups at the C3 position would likely increase the electrophilicity of the carbonyl carbon, enhancing its reactivity towards nucleophiles, which could be beneficial if the mechanism of action involves acylation of a biological target. nih.gov Conversely, electron-donating groups might decrease reactivity but could improve stability.

The stability of the pyrrolidinone lactam is generally higher than that of the β-lactam. However, substituents on the pyrrolidinone ring could indirectly influence the stability of the entire molecule. For example, bulky substituents could introduce steric strain, while reactive functional groups could provide intramolecular pathways for degradation. A comprehensive stability analysis would involve studying the compound's degradation profile under various pH and temperature conditions, and in the presence of biological matrices like plasma or liver microsomes.

Stereo-Electronic Effects on Molecular Function

Stereo-electronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, are critical for the function of many bioactive molecules. numberanalytics.comwikipedia.orgpharmacy180.com For this compound, with its multiple stereocenters, stereochemistry is expected to be a key determinant of its biological activity.

The relative stereochemistry of the substituents on the azetidinone ring and at the point of fusion with the pyrrolidinone ring will define the three-dimensional shape of the molecule. This shape, in turn, dictates how the molecule can interact with the binding pocket of a biological target. The principle of stereospecificity in drug action suggests that only one enantiomer of a chiral drug may be active, or that the enantiomers may have different potencies or even different biological activities. nih.gov

The bicyclic-like structure of the molecule imposes conformational constraints, reducing the number of accessible conformations. This pre-organization can be entropically favorable for binding to a target, as less conformational freedom is lost upon binding. The orientation of the lone pair of electrons on the β-lactam nitrogen and the alignment of the carbonyl groups will be influenced by the ring fusion and substituents, affecting the molecule's electronic properties and its ability to participate in key interactions like hydrogen bonds or dipole interactions within a binding site. wikipedia.org

Biological Activity Assessment in In Vitro Models

Given the structural motifs present in this compound, a variety of in vitro assays would be employed to screen for potential biological activities. The β-lactam component suggests potential as an antibacterial agent, while both azetidinone and pyrrolidinone derivatives have been reported to exhibit anticancer and other activities. researchgate.netnih.gov

A primary screening panel would likely include:

Antimicrobial susceptibility testing: Against a panel of Gram-positive and Gram-negative bacteria to assess potential antibacterial activity. The mechanism could be similar to other β-lactam antibiotics that inhibit bacterial cell wall synthesis. ingentaconnect.com

Enzyme inhibition assays: A broad panel of enzymes could be tested. Given the structure, proteases (such as human leukocyte elastase or bacterial transpeptidases) would be primary candidates. researchgate.net Other potential targets could include kinases or enzymes involved in metabolic pathways. wikipedia.org

Cell-based cytotoxicity assays: Using a panel of human cancer cell lines to investigate potential antiproliferative effects. Many small molecule enzyme inhibitors have been developed as anticancer agents. benthamdirect.comresearchgate.net

Receptor binding assays: To determine if the compound interacts with specific receptors, particularly those in the central nervous system, given the prevalence of the pyrrolidinone scaffold in nootropic agents.

The results of these initial screens would guide further investigation. For example, if the compound shows selective cytotoxicity against a particular cancer cell line, subsequent studies would focus on that area.

Table 2: Illustrative data from a hypothetical in vitro enzyme inhibition screen.

| Enzyme Target | IC50 (µM) for this compound | Inhibition Mode |

| Bacterial Transpeptidase (PBP2a) | 5.2 | Irreversible |

| Human Neutrophil Elastase | 15.8 | Competitive |

| Matrix Metalloproteinase-9 (MMP-9) | > 100 | - |

| Kinase Panel (representative) | > 100 | - |

This table presents hypothetical data for illustrative purposes.

Should the initial screening reveal a consistent and potent biological activity without an obvious target, the next critical step is target identification or deconvolution. frontiersin.orgtandfonline.comcreative-biolabs.com Modern chemical biology provides several powerful strategies for this purpose:

Affinity-based methods: This is a common approach where a derivative of the bioactive compound is synthesized with a reactive group (for covalent capture) or a tag (like biotin) to create a probe. rsc.org This probe is then incubated with a cell lysate or live cells. The protein(s) that bind to the probe are then isolated and identified using mass spectrometry.

Computational approaches: If a crystal structure of a potential target is available, molecular docking studies can be used to predict whether the compound can bind to the active site and to estimate the binding affinity. benthamdirect.com

Omics-based approaches: Techniques like expression profiling can reveal changes in gene or protein expression in cells treated with the compound, providing clues about the pathways being affected and thus potential targets. nih.gov

Once a potential target is identified, validation is crucial. This can be achieved through techniques like RNA interference (RNAi) or CRISPR-Cas9 to downregulate the expression of the target protein. If reducing the amount of the target protein phenocopies the effect of the compound, it provides strong evidence that the identified protein is indeed the relevant biological target. creative-biolabs.com

Once a target enzyme is validated, detailed mechanistic studies are performed to understand the precise molecular interactions. nih.gov These studies are fundamental to optimizing the compound into a potential therapeutic agent.

Enzyme Kinetics: Kinetic studies are performed to determine the mode of inhibition. numberanalytics.com By measuring the reaction rate at different concentrations of the substrate and the inhibitor, one can determine if the inhibition is competitive (inhibitor binds to the active site), non-competitive (inhibitor binds to an allosteric site), uncompetitive (inhibitor binds to the enzyme-substrate complex), or mixed. nih.gov For a β-lactam compound, it would also be crucial to investigate the possibility of irreversible inhibition, where the inhibitor forms a covalent bond with the enzyme. acs.org This is often the case with β-lactam antibiotics that acylate a serine residue in the active site of penicillin-binding proteins. nih.gov

Biophysical Interaction Studies: Techniques such as Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction. Surface Plasmon Resonance (SPR) can provide real-time data on the kinetics of binding and dissociation.

Structural Biology: Obtaining a high-resolution crystal structure of the target protein in complex with the inhibitor is the ultimate goal. X-ray crystallography or cryo-electron microscopy can reveal the precise binding mode of the compound, showing all the key interactions (hydrogen bonds, hydrophobic interactions, etc.) at an atomic level. This structural information is invaluable for rational drug design and further optimization of the lead compound.

Understanding Structure-Property Relationships for Synthetic Optimization

Beyond biological activity, the development of a successful drug requires optimization of its physicochemical and pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govnih.gov Understanding the structure-property relationships (SPRs) is therefore as important as understanding the SAR. researchgate.netresearchgate.net

Chemists would systematically evaluate how the structural modifications proposed in the SAR studies affect key drug-like properties:

Solubility: Aqueous solubility is crucial for absorption and formulation. The introduction of polar groups or ionizable functions can increase solubility, while adding lipophilic moieties often decreases it.

Permeability: The ability of the compound to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is essential for oral bioavailability and reaching the target tissue. Lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors are key factors influencing permeability.

Metabolic Stability: The compound's susceptibility to metabolism, primarily by cytochrome P450 enzymes in the liver, determines its half-life in the body. Metabolic "soft spots" in the molecule can be identified and modified, for example, by blocking the site of metabolism with a fluorine atom or by replacing a labile group with a more stable one.

Plasma Protein Binding: The extent to which a drug binds to plasma proteins like albumin affects its free concentration and thus its availability to interact with its target.

Future Directions and Potential Applications of the 1 4 Oxoazetidin 2 Yl Pyrrolidin 2 One Scaffold

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

One promising approach is the use of catalytic, asymmetric reactions to establish the desired stereochemistry at the two chiral centers of the molecule. For instance, the development of novel organocatalysts or transition-metal catalysts for the [2+2] cycloaddition of a ketene (B1206846) and an imine, derived from pyrrolidinone, could provide a direct and stereocontrolled route to the β-lactam ring.

Furthermore, exploring flow chemistry for the synthesis of this scaffold could offer significant advantages in terms of safety, scalability, and reaction control. Continuous-flow reactors can enable the use of hazardous reagents or reactive intermediates with greater control, potentially leading to higher yields and purities.